N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
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Description
N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.12389761 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino , have been found to interact with various receptors and enzymes in the body. These targets play crucial roles in numerous biological processes, including signal transduction, enzymatic reactions, and cellular homeostasis .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets . This can result in alterations in cellular signaling pathways, enzymatic activity, and ultimately, cellular function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets enzymes involved in signal transduction, it could impact pathways related to cell growth, differentiation, and apoptosis . If it targets receptors, it could influence pathways related to neurotransmission, immune response, and hormone regulation .
Pharmacokinetics
Based on its structural similarity to other compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration . Its distribution in the body would depend on factors such as its lipophilicity, protein binding, and membrane permeability . Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it targets enzymes involved in cell growth, it could potentially inhibit cell proliferation . If it targets neurotransmitter receptors, it could potentially modulate neuronal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and hence its ability to interact with its targets . The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Properties
IUPAC Name |
(E)-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-30-18-10-8-17(14-19(18)31-2)12-13-24-21(29)15-32-23-27-26-22(33-23)25-20(28)11-9-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)(H,25,26,28)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSPBLGRHUMRJV-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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